molecular formula C7H12N2O4S B12437138 (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate

(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate

Cat. No.: B12437138
M. Wt: 220.25 g/mol
InChI Key: QAVPLVVMWBQATF-VPLCAKHXSA-N
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Description

(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[310]hexan-1-YL methanesulfonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique bicyclic structure, which includes a carbamoyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.

    Introduction of the carbamoyl group: This step involves the addition of a carbamoyl group to the bicyclic core, often using reagents such as carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methanesulfonate group can also participate in interactions with other molecules, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
  • (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

Uniqueness

(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate is unique due to its specific combination of functional groups and its bicyclic structure. This combination provides a distinct reactivity profile and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

IUPAC Name

[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] methanesulfonate

InChI

InChI=1S/C7H12N2O4S/c1-14(11,12)13-7-3-4(7)2-5(9-7)6(8)10/h4-5,9H,2-3H2,1H3,(H2,8,10)/t4-,5-,7-/m0/s1

InChI Key

QAVPLVVMWBQATF-VPLCAKHXSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@]12C[C@@H]1C[C@H](N2)C(=O)N

Canonical SMILES

CS(=O)(=O)OC12CC1CC(N2)C(=O)N

Origin of Product

United States

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